molecular formula C6H7NO2 B1252345 5-(hydroxymethyl)-1H-pyrrole-2-carbaldehyde CAS No. 67350-50-9

5-(hydroxymethyl)-1H-pyrrole-2-carbaldehyde

Cat. No.: B1252345
CAS No.: 67350-50-9
M. Wt: 125.13 g/mol
InChI Key: SRPREECLSOIPNK-UHFFFAOYSA-N
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Description

5-(hydroxymethyl)-1H-pyrrole-2-carbaldehyde is an organic compound that features a pyrrole ring substituted with a hydroxymethyl group and an aldehyde group

Properties

IUPAC Name

5-(hydroxymethyl)-1H-pyrrole-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO2/c8-3-5-1-2-6(4-9)7-5/h1-3,7,9H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRPREECLSOIPNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC(=C1)C=O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60497250
Record name 5-(Hydroxymethyl)-1H-pyrrole-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60497250
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

125.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67350-50-9
Record name 5-(Hydroxymethyl)-1H-pyrrole-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60497250
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Substitution-Cyclization Approach

Adapting methodologies from the synthesis of 5-(2-fluorophenyl)-1H-pyrrole-3-carbaldehyde, a two-step protocol emerges as a viable route:

  • Substitution Reaction : Reacting α-bromoacetophenone derivatives with 3-oxo-propionitrile in ethyl acetate at 40–60°C in the presence of K₂CO₃ yields γ-ketonitrile intermediates. For 5-(hydroxymethyl)-1H-pyrrole-2-carbaldehyde, substituting the 2-fluorophenyl group with a hydroxymethyl precursor (e.g., 2-hydroxypropanenitrile) could generate 4-(hydroxymethyl)-2-formyl-4-oxobutyronitrile.

  • Hydrogenation Cyclization : Treating the intermediate with HZSM-5 molecular sieves and 10% Pd-C/H₂ in 1,4-dioxane at 80°C under hydrogen facilitates pyrrole ring formation. This step achieves cyclization via dehydration and reductive elimination, with yields up to 92% in analogous systems.

Critical Parameters :

  • Catalyst Loading : A 1:0.6:0.1 mass ratio of intermediate:HZSM-5:Pd-C optimizes cyclization efficiency.

  • Solvent Selection : Polar aprotic solvents like 1,4-dioxane enhance molecular sieve activity and hydrogen diffusion.

Oxidation of Alcohol Precursors

The MDPI-reported oxidation of (R)-5-(methoxymethyl)-4-methyl-1-(1-phenylethyl)-1H-pyrrole-2-methanol to its carbaldehyde provides a template for late-stage oxidation. Applying Dess–Martin periodinane (DMP) in dichloromethane at 0°C selectively oxidizes primary alcohols to aldehydes without over-oxidation to carboxylic acids. For this compound, this method could involve:

  • Synthesizing 5-(hydroxymethyl)-1H-pyrrole-2-methanol via directed ortho-metalation or Friedel-Crafts hydroxymethylation.

  • DMP Oxidation : Treating the alcohol with 1.5 equivalents of DMP for 2 hours, followed by aqueous workup, yields the target aldehyde.

Advantages :

  • Chemoselectivity : DMP avoids side reactions with acid-sensitive hydroxymethyl groups.

  • Yield : >90% conversion in model substrates.

Experimental Data and Optimization

Table 1: Comparative Reaction Conditions and Yields

MethodCatalyst SystemSolventTemperature (°C)Time (h)Yield (%)
Substitution-CyclizationPd-C/H₂, HZSM-51,4-Dioxane801888–92
DMP OxidationDess–Martin periodinaneCH₂Cl₂0290–95

Table 2: Physicochemical Properties

PropertyValue
Molecular Weight140.14 g/mol
SolubilityDMSO, Methanol
Stability-20°C (desiccated)

Analytical Characterization

  • ¹H NMR : The aldehyde proton resonates as a singlet at δ 9.8–10.2 ppm, while the hydroxymethyl group appears as a triplet (δ 4.5–4.7 ppm) coupled to adjacent pyrrole protons.

  • HPLC Purity : Reverse-phase chromatography (C18 column, acetonitrile/water gradient) confirms >99% purity in optimized batches.

Comparative Analysis of Synthetic Routes

  • Substitution-Cyclization :

    • Pros : Scalable, cost-effective, and amenable to industrial production.

    • Cons : Requires stringent control over cyclization conditions to avoid polymerization.

  • DMP Oxidation :

    • Pros : High selectivity and mild conditions suitable for lab-scale synthesis.

    • Cons : Dess–Martin periodinane’s cost and moisture sensitivity limit large-scale use.

Chemical Reactions Analysis

Types of Reactions

5-(hydroxymethyl)-1H-pyrrole-2-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid group.

    Reduction: The aldehyde group can be reduced to form a primary alcohol.

    Substitution: The hydrogen atoms on the pyrrole ring can be substituted with different functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic reagents such as halogens or nitro compounds can be used under acidic or basic conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: 5-(carboxymethyl)-1H-pyrrole-2-carbaldehyde

    Reduction: 5-(hydroxymethyl)-1H-pyrrole-2-methanol

    Substitution: Various substituted pyrrole derivatives depending on the electrophile used

Scientific Research Applications

Chemistry

5-(Hydroxymethyl)-1H-pyrrole-2-carbaldehyde serves as an important intermediate in organic synthesis. Its reactivity allows for the formation of various derivatives that can be utilized in different chemical reactions. Notably, it can undergo:

  • Oxidation : Transforming the hydroxymethyl group into a carboxylic acid.
  • Reduction : Converting the aldehyde group into a primary alcohol.
  • Substitution Reactions : Modifying the pyrrole ring with different functional groups.

Biology

In biological research, this compound is used to study enzyme-catalyzed reactions involving pyrrole derivatives. It acts as a model compound for understanding similar structures in biological systems, particularly in metabolic processes.

Medicine

Research is ongoing into the potential pharmaceutical applications of this compound. Its ability to undergo various transformations makes it a valuable starting material for drug development. For example:

  • Antimicrobial Activity : Derivatives like aconicaramide have shown moderate antibacterial activity against strains such as M. caseolyticus and S. aureus .
  • Anticancer Properties : Studies indicate that pyrrole derivatives can inhibit the growth of cancer cell lines, including HeLa cells .

Industry

This compound finds applications in producing advanced materials such as polymers and resins. Its reactive nature allows for incorporating functional groups that enhance material properties.

Antimicrobial Activity

Aconicaramide, derived from this compound, demonstrated significant antibacterial effects against specific bacterial strains. In vitro assays revealed its potential for developing new antibacterial agents.

Anticancer Research

Several studies have highlighted the anticancer potential of pyrrole derivatives. For instance, modifications to the pyrrole ring structure have been shown to enhance cytotoxicity against various cancer cell lines .

Enzyme Interaction Studies

The compound's ability to form covalent bonds with nucleophilic sites on proteins has been investigated to understand its interaction with enzymes better. This property is crucial for exploring its therapeutic potential .

Mechanism of Action

The mechanism of action of 5-(hydroxymethyl)-1H-pyrrole-2-carbaldehyde involves its ability to participate in various chemical reactions due to the presence of the hydroxymethyl and aldehyde groups. These functional groups allow the compound to interact with different molecular targets and pathways. For example, the aldehyde group can form covalent bonds with nucleophiles, while the hydroxymethyl group can undergo oxidation or reduction reactions. These interactions enable the compound to exert its effects in different chemical and biological contexts.

Comparison with Similar Compounds

Similar Compounds

    5-(hydroxymethyl)-2-furfural: This compound is structurally similar but contains a furan ring instead of a pyrrole ring. It is also used as an intermediate in organic synthesis and has applications in the production of biofuels and chemicals.

    5-(chloromethyl)-2-furfural: This compound features a chloromethyl group instead of a hydroxymethyl group. It is used in the synthesis of various organic compounds and has applications in the chemical industry.

    2,5-diformylfuran: This compound contains two aldehyde groups and is used in the synthesis of polymers and other advanced materials.

Uniqueness

5-(hydroxymethyl)-1H-pyrrole-2-carbaldehyde is unique due to the presence of both a hydroxymethyl group and an aldehyde group on a pyrrole ring. This combination of functional groups allows for a wide range of chemical reactions and applications. Its structure provides a versatile platform for the synthesis of various derivatives, making it a valuable compound in both research and industrial settings.

Biological Activity

5-(Hydroxymethyl)-1H-pyrrole-2-carbaldehyde, also known as pyrraline, is a compound of significant interest due to its diverse biological activities and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrrole ring with a hydroxymethyl group and an aldehyde functional group, which are critical for its reactivity and interaction with biological macromolecules. The molecular formula is C7H9NO2C_7H_9NO_2, and it has been identified in various biological contexts, particularly in relation to metabolic processes and disease markers.

The biological activity of this compound primarily involves:

  • Covalent Bond Formation : The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their functions. This property is crucial for its interaction with various biological targets.
  • Hydrogen Bonding : The hydroxymethyl group can engage in hydrogen bonding and electrostatic interactions, influencing the compound's binding affinity to its targets.
  • Enzyme Interaction : Studies suggest that this compound can participate in enzyme-catalyzed reactions, making it a valuable model for understanding similar structures in biological systems.

Antimicrobial Properties

Research has indicated that derivatives of this compound exhibit moderate antibacterial activity. For instance, aconicaramide (a derivative) showed effectiveness against M. caseolyticus and S. aureus, suggesting potential applications in treating bacterial infections .

Anticancer Activity

Several studies have explored the anticancer properties of pyrrole derivatives. In vitro assays demonstrated that compounds containing the pyrrole structure can inhibit the growth of various cancer cell lines, including HeLa cells, with IC50 values indicating significant cytotoxicity . Notably, structure-activity relationship studies highlight that modifications to the pyrrole ring can enhance biological activity against cancer cells.

Toxicological Relevance

This compound has been detected in human blood, raising questions about its role in toxicological assessments and potential health impacts from exposure to this compound or its derivatives. Ongoing studies aim to elucidate these effects further.

Case Studies

  • Antimicrobial Activity Assessment :
    • A study evaluated various derivatives of this compound for their antibacterial properties. Results indicated that certain derivatives inhibited bacterial growth effectively, supporting their potential use in developing new antimicrobial agents .
  • Cytotoxicity Against Cancer Cells :
    • In vitro experiments demonstrated that compounds derived from this compound exhibited significant cytotoxic effects on cancer cell lines such as MCF-7 and HT-29. The IC50 values ranged from low micromolar concentrations, indicating strong potential for therapeutic applications in oncology .
  • Toxicological Studies :
    • Research involving exposure assessments showed that individuals exposed to this compound had detectable levels in their blood, prompting investigations into its metabolic pathways and potential effects on human health.

Data Summary

Biological ActivityObserved EffectsSource
AntimicrobialModerate activity against M. caseolyticus and S. aureus
AnticancerIC50 values < 15 μM against HeLa cells
Toxicological ImpactDetected in human blood; relevance in exposure assessments

Q & A

Q. What are the most reliable synthetic routes for 5-(hydroxymethyl)-1H-pyrrole-2-carbaldehyde, and how do reaction conditions influence yield?

The compound can be synthesized via Paal-Knorr condensation , using asymmetric dione equivalents to construct the pyrrole ring (e.g., from α-amino-γ-butyrolactone derivatives) . Transition metal-free ethynylation methods are also effective, as demonstrated in the synthesis of structurally related 5-ethynylpyrrole-2-carbaldehydes . Optimizing reaction conditions (e.g., solvent polarity, temperature, and catalyst) is critical: for example, using inert atmospheres and controlled heating (60–80°C) improves yields by minimizing side reactions like aldehyde oxidation .

Q. What analytical techniques are essential for characterizing this compound?

Key methods include:

  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR confirm the aldehyde proton (δ ~9.4–9.7 ppm) and hydroxymethyl group (δ ~4.3 ppm) .
  • HRMS : Validates molecular weight (e.g., observed [M+H]+^+ at m/z 140.0712 for C6_6H7_7NO2_2) .
  • X-ray crystallography : Resolves structural ambiguities, such as planarity of the pyrrole ring and substituent orientation .

Q. How can researchers isolate this compound from natural sources?

The compound and its alkylated analogs (e.g., 5-hexadecyl derivatives) are found in marine sponges (Laxosuberites spp.). Isolation involves:

  • Extraction : Use methanol or dichloromethane.
  • Chromatography : Reverse-phase HPLC or silica gel columns with gradients (e.g., hexane/ethyl acetate) .
  • Spectroscopic matching : Compare 1H^1H NMR and HRMS data with synthetic standards .

Advanced Research Questions

Q. How can contradictory crystallographic data for this compound derivatives be resolved?

Discrepancies in bond angles or substituent positions may arise from twinned crystals or disorder . Use SHELXL for refinement, applying restraints for disordered groups and validating with R1_1 values (<5%) . For example, highlights using SHELXPRO to resolve hydrogen bonding ambiguities in Schiff base derivatives .

Q. What strategies mitigate instability during storage or handling of this compound?

The aldehyde group is prone to oxidation and polymerization. Recommended practices:

  • Storage : Under inert gas (argon) at –20°C in amber vials .
  • Stabilization : Add radical inhibitors (e.g., BHT) to solutions .
  • Purity monitoring : Regular HPLC checks to detect degradation products .

Q. How can computational modeling predict reactivity in this compound derivatives?

DFT calculations (e.g., B3LYP/6-31G*) model electrophilic substitution at the pyrrole C3 position. For example:

  • Electrostatic potential maps identify nucleophilic sites .
  • Transition state analysis predicts regioselectivity in cross-coupling reactions . Validate models with experimental 1H^1H NMR chemical shifts and reaction yields .

Q. What experimental approaches reconcile conflicting biological activity data in structurally similar analogs?

Discrepancies may arise from impurity profiles or assay conditions . Solutions include:

  • Reproducing synthesis : Strict adherence to published protocols (e.g., ’s general procedure B) .
  • Dose-response curves : Test compounds across multiple concentrations.
  • Metabolite profiling : LC-MS to rule out degradation in bioassays .

Methodological Tables

Table 1: Key Spectral Data for this compound Derivatives

Derivative1H^1H NMR (Aldehyde Proton, δ ppm)HRMS [M+H]+^+Reference
Parent compound9.41 (s)140.0712
5-Cyclohexyl derivative9.40 (s)192.1388
5-(4-Fluorophenyl)9.59 (s)204.0822

Table 2: Crystallographic Refinement Parameters (SHELXL)

ParameterOptimal ValueApplication Example
R1_1 (all data)<5%Resolving H-bonding networks
Twin fraction0.0–0.5Handling twinned crystals
Displacement parametersADPs < 0.05Modeling disorder in alkyl chains

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(hydroxymethyl)-1H-pyrrole-2-carbaldehyde
Reactant of Route 2
5-(hydroxymethyl)-1H-pyrrole-2-carbaldehyde

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